4-Ethoxy-3,5-difluorobenzamide CAS number and properties
4-Ethoxy-3,5-difluorobenzamide CAS number and properties
An In-depth Technical Guide to 4-Ethoxy-3,5-difluorobenzamide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nomenclature, Structure, and Identification
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Systematic Name: 4-Ethoxy-3,5-difluorobenzamide
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Molecular Formula: C₉H₉F₂NO₂
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Structure:
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CAS Number: Not assigned.
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Key Precursor CAS Number: The direct precursor, 4-Ethoxy-3,5-difluorobenzoic acid, has the CAS number 1017779-19-9 .[1]
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Ethoxy-3,5-difluorobenzamide. These values are estimated based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Weight | 201.17 g/mol |
| Melting Point | > 150 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. |
| Appearance | White to off-white crystalline solid. |
Synthesis of 4-Ethoxy-3,5-difluorobenzamide
The synthesis of 4-Ethoxy-3,5-difluorobenzamide can be readily achieved from its corresponding carboxylic acid, 4-Ethoxy-3,5-difluorobenzoic acid. A common and efficient method involves the activation of the carboxylic acid followed by amidation.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-Ethoxy-3,5-difluorobenzamide.
Detailed Experimental Protocol
This protocol describes the conversion of 4-Ethoxy-3,5-difluorobenzoic acid to 4-Ethoxy-3,5-difluorobenzamide via an acyl chloride intermediate.
Materials:
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4-Ethoxy-3,5-difluorobenzoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Concentrated Ammonium Hydroxide (NH₄OH)
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Deionized Water
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Saturated aqueous Sodium Bicarbonate (NaHCO₃)
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Acyl Chloride Formation:
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In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Ethoxy-3,5-difluorobenzoic acid (1.0 eq) in anhydrous DCM.
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Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
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Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
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Remove the solvent and excess reagent under reduced pressure to yield the crude 4-Ethoxy-3,5-difluorobenzoyl chloride.
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Amidation:
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Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
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Slowly add concentrated ammonium hydroxide (excess) dropwise, maintaining the temperature below 10 °C.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Work-up and Purification:
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Quench the reaction with deionized water and transfer the mixture to a separatory funnel.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-Ethoxy-3,5-difluorobenzamide.
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Spectroscopic Analysis
The structural confirmation of 4-Ethoxy-3,5-difluorobenzamide would rely on a combination of spectroscopic techniques.
¹H and ¹⁹F NMR Spectroscopy
The proton NMR spectrum of fluorinated benzamides can be complex due to proton-fluorine couplings.[2][3]
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¹H NMR:
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Aromatic Protons: A singlet or a narrow triplet (due to coupling with the two equivalent fluorine atoms) is expected for the two equivalent aromatic protons (H-2 and H-6).
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Ethoxy Protons: A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.
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Amide Protons: Two broad singlets for the -NH₂ protons, which may exchange with D₂O.
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¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms at positions 3 and 5.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom, with the carbons attached to fluorine exhibiting characteristic C-F coupling.
FT-IR Spectroscopy
The FT-IR spectrum will display characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (amide) | 3400-3200 (two bands) |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (aliphatic) | 2980-2850 |
| C=O Stretch (amide) | ~1660 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-F Stretch | 1350-1150 |
| C-O Stretch (ether) | 1250-1050 |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the amide group (•NH₂) to form a stable benzoyl cation, followed by further fragmentation.[4][5]
Safety and Handling
While specific toxicity data for 4-Ethoxy-3,5-difluorobenzamide is not available, precautions for handling benzamide derivatives should be followed.[6][7][8][9]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
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Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in accordance with good industrial hygiene and safety practices.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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First-Aid Measures:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move the person into fresh air.
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If swallowed: Rinse mouth with water. Do NOT induce vomiting.
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Potential Applications in Drug Discovery
The incorporation of fluorine and an ethoxy group into a benzamide scaffold makes 4-Ethoxy-3,5-difluorobenzamide an attractive candidate for screening in various drug discovery programs. Fluorinated aromatic compounds are prevalent in pharmaceuticals and agrochemicals.[10] The specific substitution pattern may confer unique biological activities.
Potential Therapeutic Targets
Benzamide derivatives have been investigated as inhibitors of a wide range of enzymes and receptors. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions with the target protein.
Caption: Hypothetical mechanism of action for 4-Ethoxy-3,5-difluorobenzamide.
Given the structural motifs, this compound could be explored for activities including, but not limited to:
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Enzyme Inhibition: As a potential inhibitor of kinases, polymerases, or other enzymes implicated in diseases such as cancer or viral infections.
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Receptor Modulation: As a ligand for G-protein coupled receptors (GPCRs) or ion channels.
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Antimicrobial Activity: As a lead compound for the development of new antibacterial or antifungal agents.
The difluoro-substitution pattern, in particular, can influence the electronic properties of the aromatic ring and the hydrogen-bonding capabilities of the amide group, potentially leading to novel and selective interactions with biological targets.
References
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Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection. The Journal of Physical Chemistry A. [Link]
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Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PubMed. [Link]
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4-Ethoxy-3,5-difluorobenzoic acid, 97% Purity, C9H8F2O3, 10 grams. CP Lab Safety. [Link]
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Dissociation of proton-bound complexes and proton affinity of benzamides. Journal of the American Society for Mass Spectrometry. [Link]
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BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
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Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection: Multiple-Quantum−Single-Quantum Correlation. ACS Publications. [Link]
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Mass spectrum of benzamide (Scheme 2, 2b). ResearchGate. [Link]
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FTIR and 1H NMR Spectral Study of 3-(Substituted Benzamido). Spectroscopy Letters. [Link]
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N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
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Benzamide-simplified mass spectrum. ResearchGate. [Link]
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BENZAMIDE HAZARD SUMMARY. NJ.gov. [Link]
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Benzamide. NIST WebBook. [Link]
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